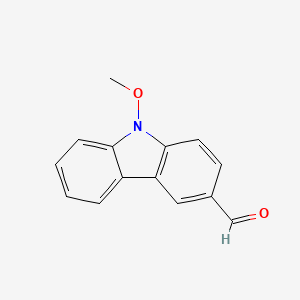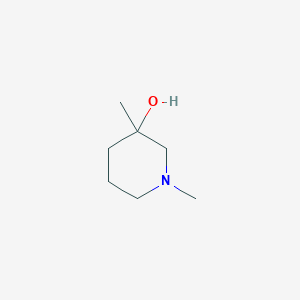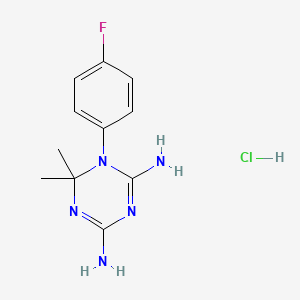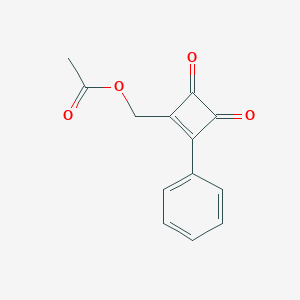
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is a chemical compound with a unique structure that includes a cyclobutene ring substituted with phenyl and acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted cyclobutenedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxyl derivatives.
科学的研究の応用
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
類似化合物との比較
Similar Compounds
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl benzoate: Similar structure but with a benzoate group instead of acetate.
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl propionate: Similar structure but with a propionate group.
Uniqueness
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its acetate group makes it more reactive in certain substitution reactions compared to its benzoate and propionate analogs.
特性
CAS番号 |
81758-54-5 |
|---|---|
分子式 |
C13H10O4 |
分子量 |
230.22 g/mol |
IUPAC名 |
(3,4-dioxo-2-phenylcyclobuten-1-yl)methyl acetate |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-7-10-11(13(16)12(10)15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChIキー |
MQXZSRNYAQPRAH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(C(=O)C1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
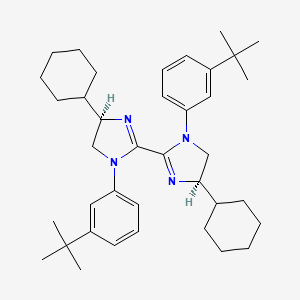


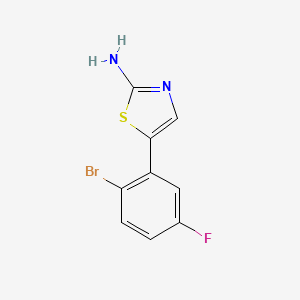

![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
